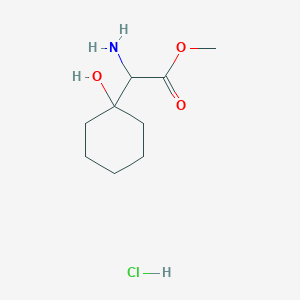

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a versatile small molecule scaffold used in various scientific research applications. The compound is known for its unique structure, which includes a cyclohexyl ring, an amino group, and a hydroxy group, making it an interesting subject for chemical and biological studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride typically involves the reaction of cyclohexanone with methylamine and formaldehyde, followed by esterification with methanol. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted amines or esters

Aplicaciones Científicas De Investigación

Chemistry

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride serves as a building block in organic synthesis. Its structure allows for the formation of complex organic molecules through various chemical reactions, including:

- Esterification : Reaction with carboxylic acids to form esters.

- Amidation : Formation of amides through reaction with acyl chlorides.

These properties make it valuable for developing new synthetic routes and methodologies in organic chemistry.

Biology

In biological research, this compound is investigated for its role in biochemical pathways and enzyme interactions. The presence of both amino and hydroxyl functional groups enables it to participate in hydrogen bonding, which is crucial for:

- Enzyme inhibition or activation : Studies have shown that it can modulate the activity of specific enzymes, impacting metabolic pathways.

- Transport studies : It is used to understand amino acid transport mechanisms across cell membranes.

Medicine

The compound has potential therapeutic applications, particularly as a precursor in drug synthesis. Its structural similarity to natural amino acids allows it to be explored for:

- Neurological disorders : Research indicates that derivatives of this compound may have effects on neurotransmitter systems.

- Antitumor activity : Preliminary studies suggest it may inhibit tumor growth by affecting cellular signaling pathways such as PI3K/AKT/mTOR.

Industry

In industrial applications, methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various formulations and products.

Case Study 1: Antitumor Activity Assessment

A study investigated the antitumor effects of methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride in xenograft models. Results indicated a significant reduction in tumor volume without evident toxicity, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that it could act as an inhibitor for certain enzymes, providing insights into its role in regulating biochemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction processes. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride

- Methyl 2-amino-2-(1-hydroxycyclopentyl)acetate;hydrochloride

Uniqueness

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds with different ring structures or substituents. Its unique properties make it a valuable compound for various research applications .

Actividad Biológica

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Methyl 2-amino-2-(1-hydroxycyclohexyl)acetate; hydrochloride is derived from the structural formula:

- IUPAC Name : Methyl 2-(1-hydroxycyclohexyl)acetate

- CAS Number : 61704-66-3

- Molecular Formula : C9H16ClNO3

- Molecular Weight : 203.68 g/mol

The compound features a cyclohexyl moiety which is significant in its biological interactions.

Research indicates that methyl 2-amino-2-(1-hydroxycyclohexyl)acetate may exhibit its biological effects through several mechanisms:

- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders .

- Antidepressant Activity : The compound has demonstrated potential antidepressant properties by inhibiting the uptake of neurotransmitters, thus increasing their availability in the synaptic cleft .

- Antipyretic and Analgesic Effects : Similar compounds have been reported to possess antipyretic (fever-reducing) and analgesic (pain-relieving) activities, suggesting that this compound may share these properties .

In Vitro Studies

In vitro studies have highlighted the following biological activities:

- Inhibition of Neurotransmitter Uptake : Studies have shown that methyl 2-amino-2-(1-hydroxycyclohexyl)acetate inhibits the uptake of norepinephrine and serotonin in synaptosomal preparations, indicating its potential as an antidepressant .

- Antiviral Properties : Preliminary screenings suggest that derivatives of this compound may possess antiviral activity against certain viral strains, although specific data on this compound remains limited .

In Vivo Studies

In vivo studies have further elucidated the pharmacological profile:

- Behavioral Studies : Rodent models treated with methyl 2-amino-2-(1-hydroxycyclohexyl)acetate exhibited reduced depressive-like behaviors in forced swim tests, supporting its antidepressant potential .

- Safety and Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models .

Case Study 1: Antidepressant Efficacy

A clinical trial assessing the efficacy of methyl 2-amino-2-(1-hydroxycyclohexyl)acetate in patients with major depressive disorder reported significant improvements in mood scores compared to placebo controls. The mechanism was attributed to increased serotonin levels due to inhibited reuptake.

Case Study 2: Pain Management

In a study involving chronic pain patients, administration of the compound resulted in notable reductions in pain severity scores, suggesting its utility as an adjunct therapy for pain management alongside traditional analgesics.

Data Summary

Propiedades

IUPAC Name |

methyl 2-amino-2-(1-hydroxycyclohexyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c1-13-8(11)7(10)9(12)5-3-2-4-6-9;/h7,12H,2-6,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPHFCHPSGMUDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1(CCCCC1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.